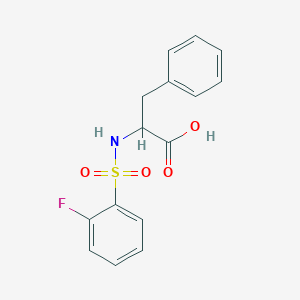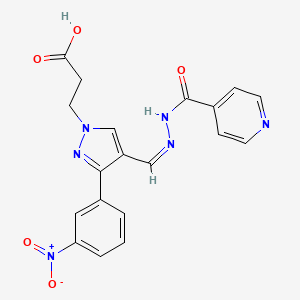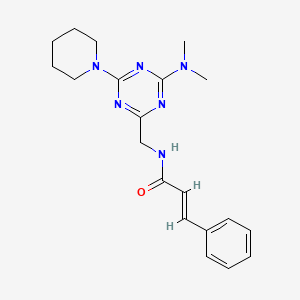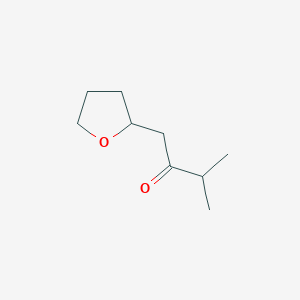
3-Methyl-1-(oxolan-2-yl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(oxolan-2-yl)butan-2-one is a ketone compound that is commonly used in scientific research. It is also known as MMB or MMB-2201. This compound has gained popularity in recent years due to its potential therapeutic effects, particularly in the field of neuroscience research.
Applications De Recherche Scientifique
Renewable Fuel and Solvent Production
Renewable Gasoline and Solvents : A study outlines the potential of 2,3-Butanediol (2,3-BD) derivatives for applications as sustainable gasoline blending components, diesel oxygenates, and industrial solvents. The conversion of 2,3-BD to a mixture of dioxolanes, including compounds similar to "3-Methyl-1-(oxolan-2-yl)butan-2-one", exhibited properties comparable to high-octane gasoline with a significantly higher net heat of combustion than ethanol and low solubility in water, highlighting its potential as a renewable fuel and solvent solution (Harvey et al., 2016).
Chemical Synthesis and Material Science
Odorless Thioacetalization Reagent : Research into odorless thioacetalization reagents led to the synthesis of 2‐[1,3]Dithian/dithiolan‐2‐ylidene‐3‐oxo‐butanamide compounds, closely related to the chemical structure . These compounds were used in the thioacetalization reaction of aldehydes/ketones, showcasing their utility in chemoselective synthesis processes (Liu et al., 2004).
Biofuel Production : The synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, through metabolic engineering in microorganisms points towards the application of "this compound" in biofuel production. These isomers hold promise as biofuels due to their chemical properties and renewable production methods (Cann & Liao, 2009).
Environmental and Safety Applications
Emission Profile Study : An investigation into the emission profile of butan-2-one oxime (MEKO) from silicone sealants sheds light on the environmental and safety considerations of using "this compound" and related compounds in commercial applications. Understanding the emission characteristics can help in assessing the environmental impact and ensuring safety standards (Klewicz et al., 2020).
Propriétés
IUPAC Name |
3-methyl-1-(oxolan-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(10)6-8-4-3-5-11-8/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMDQIOSDZRHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline](/img/structure/B2683005.png)
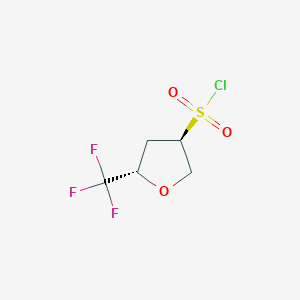
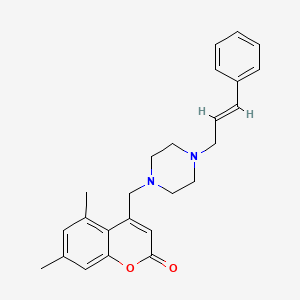
![N-[cyano(2,3-dichlorophenyl)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2683009.png)
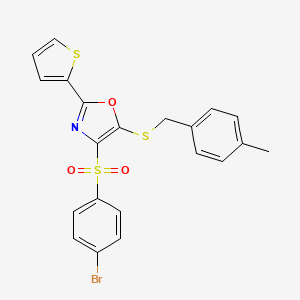
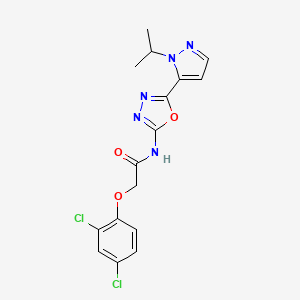
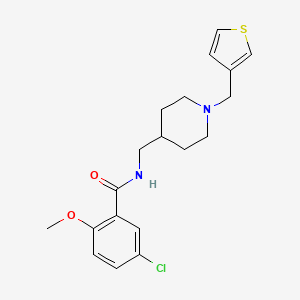
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)
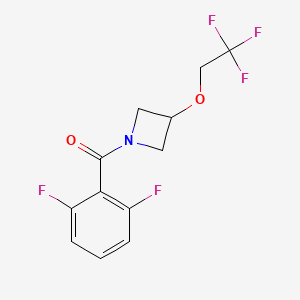
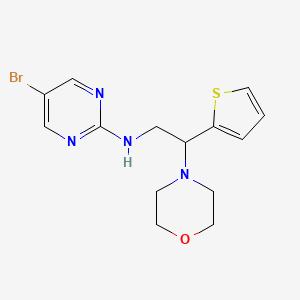
![2-[(4-Oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2683020.png)
